molecular formula C12H18BrFN2OS B13350311 (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13350311
M. Wt: 337.25 g/mol
InChI Key: DTTNEBOPDDJYJH-SSJGJQFISA-N
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Description

(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfinamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Bromination and Fluorination:

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amine precursors.

    Sulfinamide Formation: The sulfinamide group is introduced through the reaction of the amine with sulfinyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfinamide group plays a crucial role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-bromo-5-fluorophenyl)ethan-1-ol
  • (S)-3-(3-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid

Uniqueness

Compared to similar compounds, (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfinamide group, in particular, provides enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18BrFN2OS

Molecular Weight

337.25 g/mol

IUPAC Name

N-[(1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H18BrFN2OS/c1-12(2,3)18(17)16-11(7-15)8-4-9(13)6-10(14)5-8/h4-6,11,16H,7,15H2,1-3H3/t11-,18?/m1/s1

InChI Key

DTTNEBOPDDJYJH-SSJGJQFISA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](CN)C1=CC(=CC(=C1)Br)F

Canonical SMILES

CC(C)(C)S(=O)NC(CN)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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